![molecular formula C22H15ClN4O3S3 B381014 Methyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate CAS No. 315682-80-5](/img/structure/B381014.png)

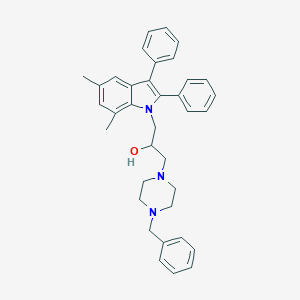

Methyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H15ClN4O3S3 and its molecular weight is 515g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Research

This compound exhibits potential as an anticancer agent due to the presence of the 1,2,4-triazolo[3,4-b][1,3]benzothiazole moiety, which has been associated with anticancer activities . Researchers can explore its efficacy against various cancer cell lines, study its mechanism of action, and evaluate its selectivity for cancerous cells over healthy ones.

Antimicrobial Activity

The thiophene carboxylate group in the compound’s structure suggests it may have antimicrobial properties . It could be tested against a range of bacterial and fungal strains to assess its spectrum of activity and potential as a new class of antimicrobial agent .

Enzyme Inhibition

Compounds containing 1,2,4-triazole rings are known to act as enzyme inhibitors . This compound could be investigated for its ability to inhibit critical enzymes in pathogenic organisms or in cancerous cells, which could lead to therapeutic applications .

Anti-Inflammatory and Analgesic Effects

The structural features of this compound suggest potential anti-inflammatory and analgesic effects . Research could focus on evaluating its effectiveness in reducing inflammation and pain in preclinical models .

Antioxidant Properties

The benzothiazole component is often associated with antioxidant properties . This compound could be studied for its ability to neutralize free radicals and protect cells from oxidative stress .

Antiviral Research

Given the broad pharmacological activities of triazolothiadiazine derivatives, this compound might also exhibit antiviral activities . It could be screened against various viruses to determine its potential as an antiviral drug candidate .

Pharmacokinetic Studies

The compound’s complex structure makes it a candidate for pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. Such studies are crucial for drug development processes .

Drug Design and Development

Lastly, the compound’s multifunctional structure makes it an interesting scaffold for drug design and development . Researchers can modify different parts of the molecule to create derivatives with enhanced activity or reduced toxicity .

Mechanism of Action

Target of Action

The compound “Methyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate” is a complex molecule that contains a 1,2,4-triazole moiety . Compounds with the 1,2,4-triazole moiety are known to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

The mode of action of this compound is likely to involve interactions with its target enzymes. The 1,2,4-triazole moiety is known to form hydrogen bonds and dipole interactions with biological receptors , which can lead to changes in the activity of the target enzymes.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on the specific enzymes it targets. For example, if the compound inhibits carbonic anhydrase, it could affect the regulation of pH and fluid balance in the body . If it inhibits cholinesterase, it could impact nerve signal transmission . .

Pharmacokinetics

Compounds with the 1,2,4-triazole moiety are generally well-absorbed and distributed in the body . The metabolism and excretion of these compounds can vary depending on their specific structures .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if it inhibits an enzyme involved in a disease process, it could potentially alleviate symptoms of the disease . .

properties

IUPAC Name |

methyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4O3S3/c1-30-20(29)17-16(12-7-3-2-4-8-12)18(23)33-19(17)24-15(28)11-31-21-25-26-22-27(21)13-9-5-6-10-14(13)32-22/h2-10H,11H2,1H3,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMNDCIACIYEPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=C1C2=CC=CC=C2)Cl)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(allylanilino)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol](/img/structure/B380933.png)

![1-(10H-phenothiazin-10-yl)-3-[phenyl(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B380935.png)

![3-allyl-2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]thio}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380938.png)

![5-(4-Methylphenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}thieno[2,3-d]pyrimidine](/img/structure/B380939.png)

![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B380941.png)

![N-(2,6-dimethylphenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B380942.png)

![N-(2,6-dimethylphenyl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B380945.png)

![Ethyl 2-[(1-azepanylacetyl)amino]-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate](/img/structure/B380946.png)

![2-{[3-allyl-5-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B380949.png)

![Ethyl 4-(3,4-dimethoxyphenyl)-2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B380950.png)

![Methyl 4-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzoate](/img/structure/B380952.png)

![2-methyl-4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B380953.png)

![N-(2,6-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B380954.png)